
6-(chloromethyl)-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Chloromethyl)-3-phenyl-5,6-dihydro-4H-1,2,4-oxadiazine, commonly known as CMPD, is a heterocyclic compound that has been extensively studied for its potential use in a variety of scientific and medical applications. CMPD has been found to have numerous biochemical and physiological effects, as well as several advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Synthesis of Derivatives: 3,5-Disubstituted-5,6-dihydro-4H-1,2,5-oxadiazine-6-thiones, similar in structure to the compound , are synthesized from acetophenone oximes and thiophosgene. A thermal rearrangement process is used to yield corresponding 1,2,5-thiadiazine-6-ones (Ağirbaş, Dürüst, & Karahasanoĝlu, 1996).
- Chemical Reactivity Studies: The reactivity of similar oxadiazine derivatives towards methyl iodide and acylating agents has been reported, indicating potential applications in further chemical modifications (Takács, Harsanyi, Kolonits, & Ajzert, 1975).
Analytical Method Development
- HPLC Method Development: A high-performance liquid chromatographic procedure was developed for the determination of a structurally similar 1,2,4-oxadiazine derivative in rat plasma. This method is significant for pharmacokinetic studies and demonstrates the compound's potential for being analyzed and monitored in biological systems (Mezei, Küttel, Szemere, & Rácz, 1984).
Therapeutic Potential and Pharmacological Studies
- Antimicrobial Properties: Some derivatives of 1,2,4-oxadiazine have shown antimicrobial activity, suggesting that similar compounds could potentially be explored for their antimicrobial properties (Hashem & Abo-Bakr, 2019).
- Antimalarial Activity: Derivatives of oxadiazole, related to the compound of interest, have been identified as potential antimalarial agents, showcasing the therapeutic potential of this class of compounds (Hutt, Elslager, & Werbel, 1970).
Propiedades
IUPAC Name |
6-(chloromethyl)-3-phenyl-5,6-dihydro-2H-1,2,4-oxadiazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-6-9-7-12-10(13-14-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJCDAHJVIMHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ONC(=N1)C2=CC=CC=C2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

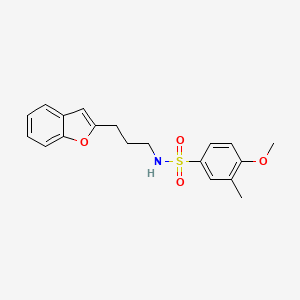
![7,8,16,17-Tetrahydro-dibenzo[f,m][1,8,4,11]dioxadiazacyclotetradecine-9,18(6H,15H)-dione](/img/structure/B2600808.png)
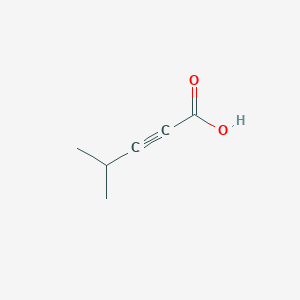
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2600814.png)
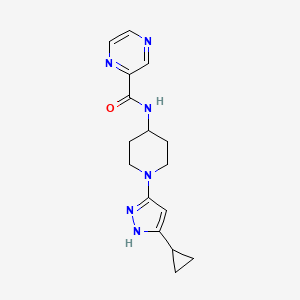
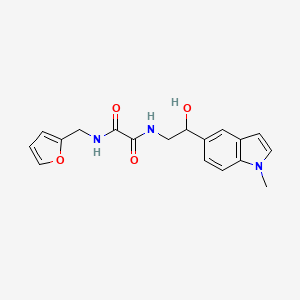
![3-Cyclopropylidene-8-(3,4-dimethylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2600818.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2600819.png)
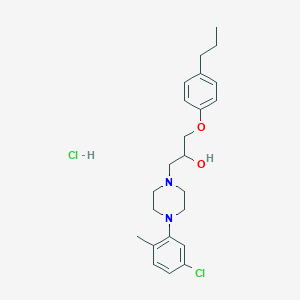
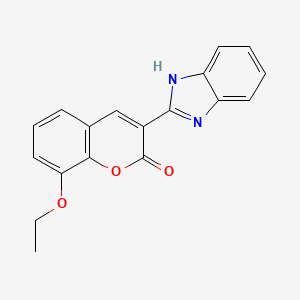
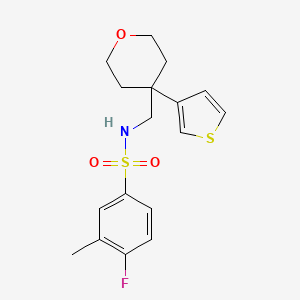
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2600825.png)
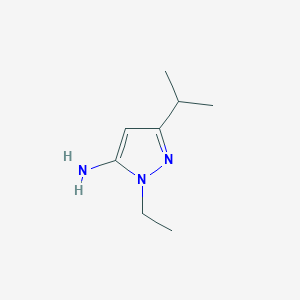
![5-((3-bromobenzyl)thio)-2-ethyl-6-isobutyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2600827.png)